AIR

Description

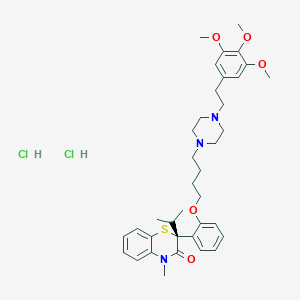

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-4-methyl-2-propan-2-yl-2-[2-[4-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl]butoxy]phenyl]-1,4-benzothiazin-3-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H49N3O5S.2ClH/c1-27(2)37(36(41)38(3)30-14-8-10-16-34(30)46-37)29-13-7-9-15-31(29)45-24-12-11-18-39-20-22-40(23-21-39)19-17-28-25-32(42-4)35(44-6)33(26-28)43-5;;/h7-10,13-16,25-27H,11-12,17-24H2,1-6H3;2*1H/t37-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTMLRUQTHILKM-CHKASDEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@]1(C(=O)N(C2=CC=CC=C2S1)C)C3=CC=CC=C3OCCCCN4CCN(CC4)CCC5=CC(=C(C(=C5)OC)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H51Cl2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921600 | |

| Record name | 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ordinary air, compressed and shipped in cylinders under pressure. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Ordinary air liquefied. Shipped unconfined at its boiling point (approx -300 °F). Noncombustible but promotes the burning of other materials. Can cause serious injury by freezing exposed skin., Air that is compressed and shipped under pressure; [CAMEO] Colorless odorless gas; [Linde MSDS] | |

| Record name | AIR, COMPRESSED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AIR, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Compressed air | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20466 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132259-10-0, 115043-27-1 | |

| Record name | AIR, COMPRESSED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AIR, REFRIGERATED LIQUID (CRYOGENIC LIQUID) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17040 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hoe 166 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115043271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-(propan-2-yl)-2-[2-(4-{4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazin-1-yl}butoxy)phenyl]-2H-1,4-benzothiazin-3(4H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Air | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Central Role of Aminoimidazole Ribonucleotide (AIR) in De Novo Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of 5-aminoimidazole ribonucleotide (AIR), a key intermediate in the de novo purine biosynthesis pathway. This document provides a comprehensive overview of the enzymatic reactions involving this compound, its regulation, and its significance as a target for therapeutic intervention. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug discovery efforts in this critical metabolic pathway.

Introduction to Purine Biosynthesis and the Significance of this compound

Purine nucleotides are fundamental building blocks for DNA and RNA, serve as the primary currency of cellular energy in the form of ATP and GTP, and act as essential components of various cofactors and signaling molecules.[1] The de novo purine biosynthesis pathway, a highly conserved 10-step enzymatic process in humans, constructs the purine ring from basic precursors.[2]

5-Aminoimidazole ribonucleotide (this compound) is a crucial intermediate at the midpoint of this pathway.[3][4] Its formation completes the five-membered imidazole ring of the purine structure. The subsequent carboxylation of this compound represents a key bifurcation point in the pathway, exhibiting significant differences between eukaryotes and prokaryotes, which presents a valuable opportunity for the development of selective antimicrobial agents.[5][6][7] Furthermore, the enzymes responsible for this compound metabolism are gaining attention as potential targets in cancer therapy due to the increased demand for purines in rapidly proliferating cells.[6][7]

The Enzymatic Formation and Conversion of this compound

This compound occupies a central position in the de novo purine biosynthesis pathway, being both a product of the fifth step and the substrate for the sixth.

Formation of this compound: this compound Synthetase

This compound is synthesized from 2-(formamido)-N1-(5-phospho-β-D-ribosyl)acetamidine (FGAM) in an ATP-dependent intramolecular cyclization reaction.[8] This reaction is catalyzed by phosphoribosylformylglycinamidine cyclo-ligase , commonly known as This compound synthetase (AIRS).[8]

Reaction: FGAM + ATP → this compound + ADP + Pi + H⁺

In humans, AIRS is one of the three enzymatic activities of the trifunctional purine biosynthetic protein adenosine-3 (GART), which also contains glycinamide ribonucleotide synthetase (GARS) and glycinamide ribonucleotide formyltransferase (GARTF) activities.[9] This multifunctional enzyme complex is thought to facilitate substrate channeling and increase metabolic efficiency.

Conversion of this compound: A Tale of Two Pathways

The subsequent step, the carboxylation of this compound to 4-carboxy-5-aminoimidazole ribonucleotide (Cthis compound), is a critical carbon-carbon bond formation reaction.[6][7] Interestingly, two distinct evolutionary pathways have emerged to catalyze this transformation.[6][7]

-

Eukaryotic Pathway (Single-Step): In humans and other higher eukaryotes, This compound carboxylase (AIRc) directly carboxylates this compound using carbon dioxide (CO₂) as the carbon source.[6][7] This enzyme is the N-terminal domain of the bifunctional enzyme PAICS, which also contains SAICAR synthetase activity for the subsequent step in the pathway.[10][11]

Reaction: this compound + CO₂ → Cthis compound + 2H⁺

-

Prokaryotic, Fungal, and Plant Pathway (Two-Step): In most bacteria, yeast, fungi, and plants, the conversion of this compound to Cthis compound is a two-step process requiring two separate enzymes:

-

N⁵-Cthis compound synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of the exocyclic amino group of this compound using bicarbonate (HCO₃⁻) to form the unstable intermediate N⁵-carboxyaminoimidazole ribonucleotide (N⁵-Cthis compound).[5][12]

-

N⁵-Cthis compound mutase (PurE): This enzyme then catalyzes the intramolecular transfer of the carboxyl group from the nitrogen to the carbon of the imidazole ring to form Cthis compound.[5]

Reactions:

-

This compound + ATP + HCO₃⁻ → N⁵-Cthis compound + ADP + Pi

-

N⁵-Cthis compound → Cthis compound

-

This divergence in the this compound carboxylation pathway provides a key therapeutic window for the development of selective antimicrobial agents that target PurK and PurE without affecting the human this compound carboxylase.[3][5]

Quantitative Data

Summarized below are the available kinetic parameters for the enzymes involved in this compound metabolism and the intracellular concentrations of relevant purine intermediates. It is important to note that obtaining precise and comparable kinetic data across different species and experimental conditions can be challenging.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| This compound Carboxylase | Gallus gallus (Chicken) | HCO₃⁻ | 100 | Not Reported | Not Reported | [13] |

| Treponema denticola | This compound | Not Reported | 77 | Not Reported | [10] | |

| N⁵-Cthis compound Synthetase | Escherichia coli | This compound | Competitive | Not Applicable | Not Applicable | [5][12] |

| ATP | Non-competitive | Not Applicable | Not Applicable | [5][12] |

| Metabolite | Organism/Cell Line | Condition | Concentration (µmol/g CDW⁻¹) | Reference(s) |

| IMP | C. glutamicum | Wild Type | ~2.5 | [4] |

| IMP | HeLa Cells | Purine-depleted | ~2.8-fold higher vs. rich | [14] |

| AMP | HeLa Cells | Purine-depleted | Slightly higher vs. rich | [14] |

Table 2: Intracellular Concentrations of Purine Intermediates. CDW = Cell Dry Weight. It is important to note that the direct intracellular concentration of this compound is rarely reported due to its transient nature. The table provides data for related and more readily measurable intermediates.

Regulation of Purine Biosynthesis around the this compound Node

The flux through the purine biosynthesis pathway is tightly regulated to meet cellular demands. This regulation occurs at multiple levels, including allosteric feedback inhibition and the control of gene expression by signaling pathways.

Signaling Pathways

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and proliferation, has been shown to upregulate de novo purine synthesis. This is achieved in part by promoting the formation of "purinosomes," which are dynamic multi-enzyme complexes that enhance the efficiency of the pathway.

-

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway, a key sensor of cellular energy status, can modulate purine metabolism. The relationship is bidirectional, with intermediates of the purine pathway influencing AMPK activity, and AMPK in turn potentially regulating the energy-intensive process of purine synthesis.

-

c-Myc: The oncogenic transcription factor c-Myc directly upregulates the expression of many genes encoding enzymes in the purine biosynthesis pathway, linking cell proliferation to the increased production of nucleotides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and the enzymes involved in its metabolism.

Expression and Purification of Recombinant Human GART

This protocol describes the heterologous expression of the human trifunctional GART protein (containing AIRS activity) in E. coli and its subsequent purification.[1][9][15]

1. Expression Vector:

-

The full-length human GART cDNA is cloned into a suitable E. coli expression vector, such as a pET vector with an N-terminal His6-tag for affinity purification.

2. Bacterial Strain and Culture:

-

Transform the expression plasmid into an appropriate E. coli strain (e.g., BL21(DE3)).

-

Grow a starter culture overnight in LB medium containing the appropriate antibiotic.

-

Inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Continue to culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

3. Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation to remove cell debris.

4. Purification:

-

Apply the clarified lysate to a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).

-

Elute the His-tagged GART protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein by SDS-PAGE for purity.

-

If necessary, further purify the protein using ion-exchange and/or size-exclusion chromatography.

Coupled Spectrophotometric Assay for this compound Synthetase Activity

This assay measures the activity of this compound synthetase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[2][16]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

FGAM (substrate)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified this compound synthetase (or GART)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing assay buffer, FGAM, ATP, PEP, and NADH at appropriate concentrations.

-

Add the coupling enzymes, PK and LDH.

-

Incubate the mixture at a constant temperature (e.g., 37°C) and monitor the baseline absorbance at 340 nm.

-

Initiate the reaction by adding a known amount of purified this compound synthetase.

-

Continuously monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). This rate is directly proportional to the activity of this compound synthetase.

Spectrophotometric Assay for this compound Carboxylase Activity

This assay measures the activity of this compound carboxylase by monitoring the carboxylation of this compound, which results in a change in the UV absorbance spectrum.[17][18][19][20]

Reagents:

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5

-

This compound (substrate)

-

Sodium Bicarbonate (source of CO₂)

-

Purified this compound carboxylase (or PAICS)

Procedure:

-

Prepare a reaction mixture in a UV-transparent cuvette containing assay buffer and a known concentration of this compound.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding purified this compound carboxylase.

-

Immediately monitor the change in absorbance at a specific wavelength (e.g., 260-280 nm, the optimal wavelength should be determined empirically by scanning the spectra of this compound and Cthis compound).

-

The initial rate of change in absorbance is proportional to the enzyme activity. The concentration of product formed can be calculated using the difference in the molar extinction coefficients of the substrate and product at the monitored wavelength.

High-Throughput Screening (HTS) for N⁵-Cthis compound Synthetase Inhibitors

This protocol outlines a workflow for identifying inhibitors of the bacterial enzyme N⁵-Cthis compound synthetase, a promising antimicrobial target.[3][5][12][21]

1. Assay Principle:

-

A common method is to measure the production of phosphate using a colorimetric or fluorescent phosphate assay kit. The amount of phosphate produced is directly proportional to the enzyme activity.

2. Primary Screen:

-

Dispense purified N⁵-Cthis compound synthetase, substrates (this compound, ATP, bicarbonate), and a compound from a chemical library into the wells of a microtiter plate.

-

Incubate the reaction for a defined period.

-

Stop the reaction and add the phosphate detection reagent.

-

Measure the signal (absorbance or fluorescence). Compounds that inhibit the enzyme will result in a lower signal.

3. Hit Confirmation and Dose-Response:

-

"Hits" from the primary screen are re-tested to confirm their activity.

-

Confirmed hits are then tested at various concentrations to determine their half-maximal inhibitory concentration (IC₅₀).

4. Secondary and Selectivity Assays:

-

Active compounds are tested in orthogonal assays to rule out false positives.

-

Crucially, inhibitors should be tested against the human this compound carboxylase to ensure selectivity for the bacterial enzyme.

5. Mechanism of Action Studies:

-

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Conclusion and Future Directions

Aminoimidazole ribonucleotide stands at a critical juncture in de novo purine biosynthesis. The enzymes responsible for its synthesis and subsequent carboxylation are essential for cellular life and are subject to complex regulatory networks. The stark difference in the this compound carboxylation step between humans and microbes provides a validated and promising avenue for the development of novel antimicrobial drugs. Furthermore, the reliance of cancer cells on upregulated purine synthesis makes the enzymes of this pathway, including those that metabolize this compound, attractive targets for anticancer therapies.

Future research should focus on obtaining high-resolution structures of the human GART and PAICS complexes to better understand their regulation and facilitate structure-based drug design. Further elucidation of the composition and regulation of the purinosome will also provide new insights into the control of metabolic flux. The development of potent and selective inhibitors for the bacterial enzymes PurK and PurE remains a high priority in the fight against antimicrobial resistance. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this fundamental metabolic pathway and exploiting it for therapeutic benefit.

References

- 1. cusabio.com [cusabio.com]

- 2. An enzyme-coupled assay for acyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Fragment-Based Screen for Inhibitors of Escherichia coli N5-Cthis compound Mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Identification of Inhibitors of N5-Carboxylaminoimidazole Ribonucleotide Synthetase by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Carboxylation in de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound synthetase (FGAM cyclase) - Wikipedia [en.wikipedia.org]

- 9. Heterologous expression and purification of active human phosphoribosylglycinamide formyltransferase as a single domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Reaction Mechanism of Human PAICS Elucidated by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Carboxylases in de novo purine biosynthesis. Characterization of the Gallus gallus bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression in Escherichia Coli, Purification, and Functional Reconstitution of Human Steroid 5α-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recombinant Human GART protein - BOT Bioscience [bot-bioscience.com]

- 16. genscript.com [genscript.com]

- 17. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Spectrophotometric assay for ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Simple and Accurate Spectrophotometric Assay for Phosphoenolpyruvate Carboxylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

A Technical Guide to 5-Aminoimidazole Ribonucleotide (AIR) in De Novo Purine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract: The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the production of DNA, RNA, and various cofactors. Central to this pathway is the intermediate 5-aminoimidazole ribonucleotide (AIR), which lies at a critical juncture. The enzymatic conversion of this compound, specifically its carboxylation, represents a significant evolutionary divergence between prokaryotes and higher eukaryotes. This divergence offers a compelling therapeutic window, making the enzymes that metabolize this compound attractive targets for the development of novel antimicrobial and anticancer agents. This guide provides an in-depth examination of the biosynthesis and subsequent enzymatic fate of this compound, presents quantitative kinetic data for the key enzymes involved, details relevant experimental protocols, and discusses the therapeutic implications of targeting this crucial node in purine metabolism.

Introduction to De Novo Purine Synthesis and this compound

The de novo purine biosynthesis pathway is a highly conserved, multi-step process that constructs the purine ring from basic molecular precursors, including amino acids, bicarbonate, and one-carbon units from the folate pool. In humans, this pathway involves ten enzymatic steps to convert phosphoribosyl pyrophosphate (PRPP) into the first fully formed purine nucleotide, inosine monophosphate (IMP), which then serves as the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

5-Aminoimidazole ribonucleotide (this compound) is the product of the fifth step in this pathway.[1] Its formation represents the closure of the five-membered imidazole ring, a core component of the final purine structure. The subsequent fate of this compound is a single carboxylation reaction, but the mechanism of this step differs fundamentally between microbes and humans, making it a focal point for research and drug development.

Biosynthesis of this compound

This compound is synthesized from its linear precursor, 5′-phosphoribosylformylglycinamidine (FGAM), in a reaction catalyzed by this compound synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase or, in prokaryotes, PurM).[1] This intramolecular cyclization is an ATP-dependent process where ATP is hydrolyzed to ADP and inorganic phosphate (Pi) to facilitate ring closure.[2] The reaction proceeds via a sequential mechanism in which ATP binds to the enzyme first, followed by FGAM.[3]

Reaction: FGAM + ATP → this compound + ADP + Pi + H⁺

The Carboxylation of this compound: A Key Evolutionary Divergence

The sixth step of the pathway is the carboxylation of the C4 position of the imidazole ring of this compound to form 4-carboxy-5-aminoimidazole ribonucleotide (Cthis compound). This single transformation is accomplished by two distinct enzymatic strategies, highlighting a significant divergence between higher eukaryotes and most microorganisms.

Eukaryotic Pathway: Direct CO₂ Fixation

In humans and other higher eukaryotes, the carboxylation of this compound is a direct, single-step reaction. This conversion is catalyzed by the enzyme This compound carboxylase (AIRc) . In humans, AIRc is one of two catalytic domains of the bifunctional enzyme PAICS (phosphoribosylaminoimidazole-succinocarboxamide synthetase).[4] This reaction utilizes carbon dioxide (CO₂) as the substrate and, notably, does not require ATP .[4][5]

Prokaryotic and Fungal Pathway: A Two-Step, ATP-Dependent Process

In contrast, most bacteria, yeast, and fungi employ a two-step, ATP-dependent mechanism to carboxylate this compound. This process involves two separate enzymes:

-

N⁵-Cthis compound Synthetase (PurK): This enzyme first catalyzes the ATP-dependent carboxylation of the exocyclic N5 amine of this compound using bicarbonate (HCO₃⁻) as the carbon source. This reaction forms an unstable intermediate, N⁵-carboxyaminoimidazole ribonucleotide (N⁵-Cthis compound).[3]

-

N⁵-Cthis compound Mutase (PurE): The second enzyme, N⁵-Cthis compound mutase, catalyzes the intramolecular transfer of the carboxyl group from the N5 position to the C4 position, converting N⁵-Cthis compound into the final product, Cthis compound.[3]

This two-enzyme system introduces an additional ATP hydrolysis step into the microbial pathway that is absent in the human counterpart, making it a point of metabolic vulnerability.

Caption: Divergent pathways for the conversion of this compound to Cthis compound in different domains of life.

Quantitative Analysis of Key Enzymes

The efficiency of these enzymes can be described by their kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at half-maximal velocity, indicating substrate binding affinity (a lower Kₘ suggests higher affinity). The catalytic constant (kcat), or turnover number, represents the maximum number of substrate molecules converted to product per enzyme active site per unit time.

| Enzyme | Organism | Substrate | Kₘ | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| N⁵-Cthis compound Synthetase (PurK) | Staphylococcus aureus | This compound | 13.9 µM | ND | ND |

| Staphylococcus aureus | ATP | 43.2 µM | ND | ND | |

| Staphylococcus aureus | Bicarbonate | 18.8 mM | ND | ND | |

| This compound Carboxylase (AIRc) | Gallus gallus (Chicken) | Bicarbonate | ~1.3 mM¹ | 32 | ~2.5 x 10⁴ |

| Treponema denticola | Bicarbonate | ND | 77 | ND | |

| This compound Synthetase (PurM) | Escherichia coli | FGAM | ND | ND | ND |

| Human PAICS (AIRc domain) | Homo sapiens | This compound | ND | ND | ND |

Experimental Protocols

Studying the enzymes involved in this compound metabolism requires robust assays. Due to the instability of some intermediates, coupled enzyme systems are frequently employed.

Synthesis of this compound Substrate

Chemical synthesis of this compound is challenging due to the lability of the compound. Non-enzymatic synthesis protocols often start from the more stable precursor, 5-aminoimidazole-4-carboxamide ribonucleoside (AICARs), and proceed through chemical modifications.[1] For enzymatic assays, this compound is often generated in situ from preceding pathway enzymes or from the reverse reaction of N⁵-Cthis compound mutase.

Assay for N⁵-Cthis compound Synthetase (PurK) Activity

This activity is typically measured using a continuous, coupled spectrophotometric assay that monitors ATP consumption.

-

Principle: The ADP produced by PurK is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to the PurK activity.

-

Reagents:

-

Assay Buffer: 50 mM HEPES, 80 mM KCl, 20 mM MgCl₂

-

Substrates: this compound, ATP, NaHCO₃ (prepare fresh)

-

Coupling System: 2 mM PEP, 0.2 mM NADH, 1-2 units/mL PK, 2-4 units/mL LDH

-

PurE enzyme (e.g., 4 µM) is included to prevent the accumulation of the unstable N⁵-Cthis compound product.

-

-

Procedure:

-

Combine the assay buffer and coupling system components in a quartz microcuvette.

-

Add substrates this compound, ATP, and NaHCO₃ to desired final concentrations.

-

Initiate the reaction by adding a small volume of purified PurK enzyme (e.g., 10 µM stock).

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C).

-

Calculate the reaction rate from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Assay for N⁵-Cthis compound Mutase (PurE) Activity

Since the forward reaction (N⁵-Cthis compound to Cthis compound) is difficult to monitor directly, a common approach is to measure the reverse reaction (Cthis compound to N⁵-Cthis compound) and couple it to the non-enzymatic breakdown of N⁵-Cthis compound to this compound. A recently developed fluorescence assay provides high sensitivity.

-

Principle: The reverse reaction of PurE converts Cthis compound to N⁵-Cthis compound. N⁵-Cthis compound is chemically unstable and spontaneously decarboxylates to this compound. The generated this compound then reacts with a specially designed fluorescently-tagged isatin probe, causing a large increase in fluorescence intensity that can be measured.

-

Reagents:

-

Assay Buffer

-

Substrate: Cthis compound

-

Enzyme: Purified N⁵-Cthis compound Mutase (PurE)

-

Quenching Agent: 300 µM ZnCl₂ (to stop the enzymatic reaction)

-

Detection Probe: 20 µM fluorescent isatin conjugate (I-F)

-

-

Procedure:

-

Incubate varying concentrations of PurE with a fixed concentration of Cthis compound (e.g., 62 µM) for a set time (e.g., 5 minutes).

-

Stop the reaction by adding the quenching agent (ZnCl₂).

-

Add the I-F detection probe to measure the amount of this compound produced.

-

Monitor the increase in fluorescence over time (e.g., 60 minutes) using an appropriate fluorometer. The rate of fluorescence increase is proportional to the amount of this compound generated and thus to the PurE activity.

-

Therapeutic Relevance and Drug Development

The stark contrast between the human and microbial pathways for this compound carboxylation makes the bacterial enzymes, PurK and PurE, highly attractive targets for the development of novel antibiotics . An inhibitor specific to either of these enzymes would disrupt purine synthesis in bacteria without affecting the human host, offering a selective mechanism of action. Genetic studies have confirmed that deletion of either the purK or purE gene renders bacteria auxotrophic for purines and non-viable in environments like human serum.

Conversely, the de novo purine synthesis pathway is often upregulated in rapidly proliferating cells, including cancer cells, to meet the high demand for nucleotides. This makes the human enzymes in the pathway, including This compound carboxylase (PAICS), a promising target for anticancer therapies .[4] Developing inhibitors against PAICS could selectively starve cancer cells of the essential building blocks needed for their growth and division.

References

The Discovery and History of 5-Aminoimidazole Ribonucleotide (AIR) in Metabolic Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminoimidazole ribonucleotide (AIR) is a pivotal intermediate in the de novo biosynthesis of purine nucleotides, essential building blocks for DNA and RNA. Its discovery and the elucidation of its role were cornerstones in understanding cellular metabolism. This technical guide provides a comprehensive overview of the history of this compound's discovery, its place in metabolic pathways, detailed experimental protocols for studying the enzymes involved, and a summary of key quantitative data. Visualizations of the relevant pathways and experimental workflows are provided to facilitate a deeper understanding of this fundamental biochemical process.

Introduction: The Central Role of this compound in Purine Biosynthesis

Purine nucleotides, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), are fundamental to cellular life, serving not only as the monomeric units of nucleic acids but also as the primary currency of energy transfer and as components of essential coenzymes. The de novo purine biosynthesis pathway, a highly conserved series of ten enzymatic reactions, constructs the purine ring from basic precursors. 5-Aminoimidazole ribonucleotide (this compound) emerges as the product of the fifth step in this pathway, representing the formation of the imidazole ring of the purine nucleus. The pathway was largely elucidated in the 1950s through the pioneering work of John M. Buchanan and G. Robert Greenberg, who utilized isotopic tracer studies in avian liver systems to meticulously map each step.[1][2][3] The inherent instability of many of the pathway's intermediates, including this compound, presented significant challenges to its discovery and characterization.[4]

The synthesis of this compound is catalyzed by this compound synthetase (also known as phosphoribosylaminoimidazole synthetase or PurM), which cyclizes its precursor, 5'-phosphoribosylformylglycinamidine (FGAM).[5] Subsequent enzymatic reactions modify this compound to ultimately yield inosine monophosphate (IMP), the common precursor for both AMP and GMP.[6] Given its central position, the enzymes responsible for the synthesis and conversion of this compound are critical for cellular proliferation and have become targets for therapeutic intervention, particularly in cancer and infectious diseases.[7]

Historical Perspective: The Elucidation of the Purine Pathway and the Discovery of this compound

The journey to uncover the intricate steps of de novo purine biosynthesis was a landmark achievement in biochemistry. The initial groundwork was laid in the late 1940s and early 1950s, with researchers seeking to understand the metabolic origins of the atoms in the purine ring.

Pioneering Isotopic Tracer Studies

The laboratories of John M. Buchanan and G. Robert Greenberg independently and collaboratively employed isotopic labeling techniques to trace the incorporation of simple, labeled precursors into the purine ring of uric acid excreted by pigeons.[2][3] Pigeons were an ideal model system due to their high rate of purine synthesis for nitrogen excretion. By feeding pigeons precursors labeled with ¹³C, ¹⁴C, and ¹⁵N, they were able to systematically identify the metabolic source of each atom in the purine skeleton.

These seminal experiments revealed that:

-

N1 is derived from the amino group of aspartate.

-

C2 and C8 originate from formate.

-

N3 and N9 come from the amide group of glutamine.

-

C4, C5, and N7 are contributed by glycine.

-

C6 is derived from CO₂.

Identification of Intermediates and the "Elusive" Nature of this compound

The identification of the pathway's intermediates was a formidable challenge due to their low concentrations and instability. A key breakthrough was the use of sulfonamide-inhibited bacteria, which accumulated a diazotizable amine, later identified as 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), a downstream intermediate from this compound.

The discovery of this compound itself was particularly challenging due to its lability.[4] Early evidence for its existence was indirect, based on the enzymatic conversion of its precursor, FGAM. The formal chemical synthesis of this compound was not achieved until decades later, highlighting the difficulties in handling this intermediate.[4] The non-enzymatic synthesis of 5-aminoimidazole ribonucleoside (the unphosphorylated form of this compound) and the characterization of its facile rearrangement in neutral aqueous solution underscored its inherent instability, a property that likely contributes to its efficient channeling in the multi-enzyme complexes, or "purinosomes," that are thought to form in vivo.[8][9]

The structural elucidation of this compound and its confirmation as the product of the this compound synthetase reaction and the substrate for this compound carboxylase solidified its central position in the pathway.

The Metabolic Pathway of this compound Synthesis and Conversion

This compound is synthesized and consumed in a tightly regulated series of enzymatic reactions. In eukaryotes, several of these enzymatic activities are housed on multifunctional proteins, which is thought to enhance catalytic efficiency and channel unstable intermediates.[9][10]

Synthesis of this compound: this compound Synthetase (PurM)

This compound synthetase (EC 6.3.3.1), also known as phosphoribosylformylglycinamidine cyclo-ligase or PurM, catalyzes the ATP-dependent cyclization of FGAM to form the five-membered imidazole ring of this compound.[5] This reaction is a critical step that closes the initial ring structure of the purine nucleus.

Reaction: FGAM + ATP → this compound + ADP + Pi

In humans and other vertebrates, this compound synthetase activity is one of three functions performed by the trifunctional enzyme GART, which also contains glycinamide ribonucleotide synthetase (GARS) and glycinamide ribonucleotide formyltransferase (GARTfase) activities.[8] In prokaryotes, PurM is typically a monofunctional enzyme.

Conversion of this compound: A Divergence in Strategy

Following its synthesis, this compound is carboxylated. Interestingly, two distinct enzymatic strategies have evolved for this conversion.

-

In bacteria, yeast, and plants (Two-step process):

-

N⁵-Carboxyaminoimidazole Ribonucleotide (N⁵-Cthis compound) Synthetase (PurK): This enzyme catalyzes the ATP-dependent carboxylation of the exocyclic amino group of this compound to form N⁵-Cthis compound.

-

N⁵-Cthis compound Mutase (PurE): This enzyme then rearranges the carboxyl group from the exocyclic nitrogen to the C4 position of the imidazole ring to form 4-carboxy-5-aminoimidazole ribonucleotide (Cthis compound).

-

-

In vertebrates (One-step process):

-

This compound Carboxylase: A single enzyme directly carboxylates this compound at the C4 position to form Cthis compound. This activity is part of a bifunctional enzyme that also contains SAICAR synthetase activity.[11]

-

Subsequent Steps: SAICAR Synthetase and Beyond

The Cthis compound intermediate is then converted to N-succinyl-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR) by SAICAR synthetase (EC 6.3.2.6).[11] This reaction involves the ATP-dependent condensation of aspartate with Cthis compound. In vertebrates, this enzyme is the second domain of the bifunctional protein that also contains this compound carboxylase.[11]

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes involved in this compound metabolism from different organisms. It is important to note that assay conditions can significantly affect these values.

Table 1: Kinetic Parameters of this compound Synthetase (PurM)

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Vmax | Reference |

| Escherichia coli | FGAM | 16 | 2.8 | - | [12] |

| ATP | 23 | [12] | |||

| Avian Liver | FGAM | 4.5 | - | - | [13] |

| ATP | 8.3 | [13] |

Table 2: Kinetic Parameters of this compound Carboxylase (PurE/PurK) and SAICAR Synthetase (PurC)

| Organism | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Vmax | Reference |

| Gallus gallus (Avian) | This compound Carboxylase | This compound | 11 | - | - | [11] |

| HCO₃⁻ | 1,200 | [11] | ||||

| Gallus gallus (Avian) | SAICAR Synthetase | Cthis compound | 2.5 | - | - | [11] |

| Aspartate | 30 | [11] | ||||

| ATP | 10 | [11] | ||||

| Human (recombinant) | This compound Carboxylase | This compound | - | - | - | [14][15] |

| SAICAR Synthetase | Cthis compound | - | - | - | [14][15] |

Note: Comprehensive kinetic data for the human enzymes is less readily available in the reviewed literature, reflecting the complexity of studying multifunctional enzymes.

Experimental Protocols

The study of this compound and the associated enzymes requires specialized protocols due to the instability of the substrate and intermediates.

Non-enzymatic Synthesis of 5-Aminoimidazole Ribonucleoside (AIRs)

Due to its instability, this compound is often synthesized in situ or prepared fresh. The non-phosphorylated ribonucleoside (AIRs) can be synthesized chemically and then enzymatically phosphorylated if needed. A common method involves the chemical modification of 5-aminoimidazole-4-carboxamide ribonucleoside (AICARs), a more stable and commercially available precursor.[4]

Protocol Outline:

-

Starting Material: 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide (AICARs).

-

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety are typically protected, for example, by acetylation using acetic anhydride in pyridine.

-

Hofmann Rearrangement: The protected AICARs undergoes a Hofmann rearrangement of the carboxamide group to an amino group. This is a critical step to convert the carboxamide at C4 to an amine.

-

Deprotection: The protecting groups on the ribose are removed to yield AIRs.

-

Purification: Purification is often challenging due to the lability of AIRs and may involve chromatographic techniques at low temperatures and neutral pH.[4]

Purification of this compound Carboxylase and SAICAR Synthetase from Avian Liver

Avian liver has historically been a primary source for the enzymes of the de novo purine biosynthesis pathway due to its high activity.[13][16][17]

Protocol Outline:

-

Homogenization: Fresh or frozen chicken liver is homogenized in a suitable buffer (e.g., phosphate buffer with protease inhibitors and reducing agents).

-

Centrifugation: The homogenate is centrifuged to remove cellular debris and obtain a crude extract.

-

Ammonium Sulfate Fractionation: The crude extract is subjected to fractional precipitation with ammonium sulfate to enrich for the desired enzymes.

-

Chromatography: A series of chromatographic steps are employed for further purification. These may include:

-

Ion-exchange chromatography (e.g., DEAE-cellulose).

-

Affinity chromatography (e.g., using an ATP-agarose column, as both enzymes have ATP binding sites).

-

Size-exclusion chromatography to separate proteins based on size.

-

-

Purity Assessment: The purity of the enzyme preparation is assessed at each stage using SDS-PAGE.

Spectrophotometric Assay for this compound Synthetase Activity

The activity of this compound synthetase can be monitored continuously by coupling the production of ADP to the oxidation of NADH through the pyruvate kinase and lactate dehydrogenase reactions. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the rate of the this compound synthetase reaction.

Reaction Mixture Components:

-

Buffer (e.g., Tris-HCl, pH 7.8)

-

ATP

-

MgCl₂

-

FGAM (substrate)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Enzyme preparation (source of this compound synthetase)

Procedure:

-

Combine all reaction components except the enzyme in a cuvette.

-

Incubate at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Isotopic Tracer Studies for Measuring Purine Biosynthesis Flux

Isotopic labeling remains a powerful tool for measuring the flux through the de novo purine biosynthesis pathway in living cells.[12]

Protocol Outline:

-

Cell Culture: Culture cells in a defined medium. For flux analysis, cells can be grown in a medium containing a stable isotope-labeled precursor, such as [¹³C]glycine or [¹⁵N]aspartate.

-

Labeling: Introduce the labeled precursor into the cell culture medium and incubate for a specific period.

-

Metabolite Extraction: Harvest the cells and perform a rapid metabolite extraction, typically using a cold solvent mixture (e.g., methanol/acetonitrile/water) to quench enzymatic activity.

-

LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the labeled and unlabeled purine pathway intermediates and end products.

-

Data Analysis: Determine the rate of incorporation of the isotope into the purine nucleotides to calculate the metabolic flux through the pathway.

Analytical Methods for this compound Quantification (HPLC-MS/MS)

Given the low intracellular concentrations and instability of this compound, highly sensitive and specific analytical methods are required for its quantification. HPLC coupled with tandem mass spectrometry (MS/MS) is the method of choice.

Protocol Outline:

-

Sample Preparation: Rapidly quench metabolism and extract metabolites from cells or tissues as described for isotopic tracer studies.

-

Chromatographic Separation: Separate the metabolites using an appropriate HPLC column, often a HILIC (hydrophilic interaction liquid chromatography) or a reversed-phase column with an ion-pairing agent, to retain the polar ribonucleotide.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection. This involves selecting the precursor ion (the molecular ion of this compound) and a specific fragment ion.

-

Quantification: Quantify this compound by comparing its peak area to that of a stable isotope-labeled internal standard.

Conclusion and Future Directions

The discovery of 5-aminoimidazole ribonucleotide and the elucidation of its role in de novo purine biosynthesis represent a triumph of classical biochemistry. The pioneering work of Buchanan, Greenberg, and others, using elegant isotopic tracer studies, laid the foundation for our current understanding of this essential metabolic pathway. The inherent instability of this compound posed significant challenges that were overcome with ingenuity and perseverance.

Today, our understanding of this compound's role continues to evolve with the discovery of the purinosome, a dynamic multi-enzyme complex that is thought to facilitate the channeling of unstable intermediates like this compound, thereby enhancing the efficiency of the entire pathway.[8][9] The enzymes responsible for this compound synthesis and conversion remain important targets for the development of novel therapeutics for a range of diseases.

Future research will likely focus on further characterizing the structure and regulation of the purinosome, developing more potent and specific inhibitors of the purine biosynthetic enzymes, and exploring the intricate connections between purine metabolism and other cellular processes in both health and disease. The foundational knowledge of this compound's discovery and function will continue to be indispensable in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. nts.prolekare.cz [nts.prolekare.cz]

- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 5. 5-Aminoimidazole ribotide - Wikipedia [en.wikipedia.org]

- 6. Chapter 27 [columbia.edu]

- 7. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]

- 8. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Human de novo purine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carboxylases in de novo purine biosynthesis. Characterization of the Gallus gallus bifunctional enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. De novo purine synthesis in avian liver. Co-purification of the enzymes and properties of the pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. [Testing the activity of enzymes responsible for biosynthesis of purine nucleotides this compound-carboxylase and SAICAR-synthetase in human cell extracts] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetyl coenzyme A carboxylase. Rapid purification of the chick liver enzyme and steady state kinetic analysis of the carboxylase-catalyzed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Purification of oxalacetic carboxylase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Centrality of Amino-Imidazole Ribonucleotide (AIR)

An In-depth Technical Guide on the Function of Amino-Imidazole Ribonucleotide in Cellular Metabolism

5'-Phosphoribosyl-5-aminoimidazole, commonly known as Amino-Imidazole Ribonucleotide (AIR), is a critical biochemical intermediate situated at a key metabolic crossroads.[1] Its primary and most conserved role is as the fifth intermediate in the de novo purine biosynthesis pathway, the universal process for building the purine rings of adenosine and guanosine nucleotides.[2] These nucleotides are fundamental to life, serving not only as the building blocks for DNA and RNA but also as the cell's primary energy currency (ATP), signaling molecules (GTP, cAMP), and components of essential cofactors (NAD+, FAD, Coenzyme A).[3]

Beyond this central role, this compound and its derivatives are implicated in other vital pathways, including thiamine biosynthesis in lower organisms and the regulation of cellular energy homeostasis through the AMP-activated protein kinase (AMPK) signaling network.[2][3] This guide provides a detailed technical overview of this compound's function, the enzymology of its synthesis and consumption, methodologies for its study, and its relevance as a target for drug development.

Core Function: this compound in De Novo Purine Biosynthesis

The de novo synthesis of purines is a ten-step enzymatic pathway that constructs the inosine monophosphate (IMP) ring from basic precursors like glycine, aspartate, glutamine, CO₂, and formate. This compound represents the first cyclic intermediate, the completed five-membered imidazole ring upon which the second six-membered ring will be built.

The synthesis of this compound is catalyzed by This compound synthetase (also known as phosphoribosylformylglycinamidine cyclo-ligase or PurM), which cyclizes its linear precursor, 5'-phosphoribosylformylglycinamidine (FGAM), in an ATP-dependent reaction.[4][5] Subsequently, this compound is carboxylated by This compound carboxylase to form 5'-phosphoribosyl-4-carboxy-5-aminoimidazole (Cthis compound).[1] This carboxylation step is mechanistically divergent across different domains of life.

Key Enzymes Metabolizing this compound in Humans

In humans, the enzymes responsible for the synthesis and consumption of this compound are large, multifunctional proteins. This organization is thought to facilitate substrate channeling and improve metabolic efficiency.

This compound Synthetase (AIRS)

The formation of this compound from FGAM is the fifth step in the pathway and is catalyzed by the AIRS domain of the Trifunctional Purine Biosynthetic Protein Adenosine-3 (GART) . This protein also contains the activities for steps 2 (GARS) and 3 (GARTf) of the pathway.[6]

-

Reaction: FGAM + ATP → this compound + ADP + Pi + H⁺

-

Mechanism: The reaction is an ATP-dependent intramolecular cyclization. ATP is hydrolyzed to activate the formyl oxygen of FGAM, facilitating a nucleophilic attack from the amino group to close the imidazole ring.[4]

This compound Carboxylase (AIRc)

The carboxylation of this compound to Cthis compound is the sixth step and is catalyzed by the AIRc domain of the Bifunctional Purine Biosynthetic Protein PAICS .[7] This enzyme also catalyzes the subsequent seventh step (SAICAR synthetase) in its C-terminal domain.[2]

-

Reaction: this compound + CO₂ → Cthis compound + 2H⁺

-

Mechanism: Unlike in bacteria, the human enzyme directly utilizes dissolved CO₂, not bicarbonate (HCO₃⁻), and does not require ATP for this step.[3][8] The reaction proceeds via a nucleophilic attack from the C4 position of the this compound imidazole ring on the carbon of CO₂.[3][9]

Comparative Enzymology: Humans vs. Bacteria

A key difference between human and bacterial purine synthesis lies in the this compound carboxylation step, a distinction relevant for the development of selective antimicrobial agents.

-

Humans/Animals: A single enzyme domain (AIRc, a Class II PurE) on the bifunctional PAICS protein directly carboxylates this compound using CO₂.[10]

-

Bacteria/Plants/Yeast: This conversion requires two separate enzymes. First, PurK (N⁵-Cthis compound synthetase) carboxylates this compound at the exocyclic amino group (N5) using bicarbonate (HCO₃⁻) in an ATP-dependent reaction to form N⁵-Cthis compound. Second, PurE (N⁵-Cthis compound mutase, a Class I PurE) isomerizes N⁵-Cthis compound to Cthis compound.[1]

Quantitative Data Summary

Precise kinetic parameters (Kₘ, kcat) for human enzymes are often determined under specific experimental conditions and can vary. However, mechanistic studies provide key quantitative and qualitative insights.

| Enzyme Domain (Human Protein) | Substrates | Effector Molecules | Key Kinetic & Mechanistic Features |

| This compound Synthetase (in GART) | FGAM, ATP | - | The reaction is an irreversible, ATP-dependent cyclization. It follows a sequential mechanism where ATP binds first.[4] |

| This compound Carboxylase (in PAICS) | This compound, CO₂ | ATP-independent | The human enzyme directly uses CO₂. The bifunctional nature of PAICS is thought to facilitate substrate channeling from the AIRc active site to the SAICARs active site.[2][7][9] |

Experimental Protocols

Studying the enzymes that metabolize this compound is crucial for understanding purine biosynthesis and for screening potential inhibitors. A common method is a continuous coupled spectrophotometric assay.

Protocol: Coupled Spectrophotometric Assay for this compound Carboxylase Activity

This assay measures the activity of this compound carboxylase by coupling the consumption of bicarbonate to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. This method is adapted from general assays for decarboxylases.

Principle:

-

Reaction 1 (Target): this compound + HCO₃⁻ → Cthis compound (Note: This assay uses bicarbonate and relies on the non-enzymatic equilibrium with CO₂ for the human enzyme, or it can be used directly for bacterial PurK/PurE systems).

-

Reaction 2 (Coupling): The consumption of bicarbonate is replenished by carbonic anhydrase from CO₂. The overall change in CO₂/bicarbonate is measured by coupling it to the PEP carboxylase and malate dehydrogenase system.

-

Reaction 3 (Sensing): Phosphoenolpyruvate (PEP) + HCO₃⁻ → Oxaloacetate + Pi (catalyzed by PEP Carboxylase).

-

Reaction 4 (Reporting): Oxaloacetate + NADH + H⁺ → Malate + NAD⁺ (catalyzed by Malate Dehydrogenase).

The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of this compound carboxylation.

Reagents & Buffers:

-

Assay Buffer: 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM KCl.

-

Substrate Stock: 10 mM this compound in water (store at -80°C).

-

Coupling Enzyme Mix: In Assay Buffer, containing:

-

20 U/mL Malate Dehydrogenase (MDH)

-

10 U/mL PEP Carboxylase (PEPC)

-

-

Reaction Mix Components:

-

200 mM Sodium Bicarbonate (NaHCO₃)

-

100 mM Phosphoenolpyruvate (PEP)

-

10 mM NADH

-

-

Purified Enzyme: Purified recombinant human PAICS.

Procedure:

-

Set up a UV/Vis spectrophotometer to read absorbance at 340 nm at a controlled temperature (e.g., 37°C).

-

In a 1 mL quartz cuvette, prepare the reaction mixture by adding:

-

800 µL Assay Buffer

-

50 µL Coupling Enzyme Mix

-

10 µL of 10 mM NADH

-

20 µL of 100 mM PEP

-

10 µL of 200 mM NaHCO₃

-

-

Mix by gentle inversion and incubate in the spectrophotometer for 5 minutes to establish a stable baseline.

-

Initiate the reaction by adding 10-50 µL of purified PAICS enzyme. Monitor the background rate of NADH oxidation.

-

Start the specific reaction by adding 10 µL of 10 mM this compound substrate.

-

Immediately begin recording the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the initial reaction velocity from the linear portion of the curve using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

-

Perform control experiments without this compound or without the PAICS enzyme to subtract any background rates of NADH oxidation.

Regulatory Significance and Therapeutic Potential

While this compound's primary role is structural, its metabolic context is highly regulated and therapeutically relevant. The purine pathway is tightly controlled by feedback inhibition from its end products (AMP, GMP, IMP).

Furthermore, the pathway intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which is produced from an intermediate derived from Cthis compound, plays a critical role in cellular energy sensing. AICAR is structurally similar to adenosine monophosphate (AMP) and acts as an allosteric activator of AMP-activated protein kinase (AMPK) .[3] Activation of AMPK signals a low-energy state, subsequently inhibiting anabolic processes (like protein and fatty acid synthesis) and activating catabolic processes (like glycolysis and fatty acid oxidation) to restore ATP levels. This link places the de novo purine pathway, and by extension this compound metabolism, at the heart of cellular energy regulation.

Because cancer cells have high proliferative rates, they are heavily dependent on the de novo purine pathway for a constant supply of nucleotides.[6] This makes enzymes in the pathway, including GART and PAICS, attractive targets for anticancer drug development. Inhibiting these enzymes could selectively starve cancer cells of the building blocks needed for DNA replication and growth.

References

- 1. Phosphoribosylaminoimidazole carboxylase - Wikipedia [en.wikipedia.org]

- 2. Crystal structures of human PAICS reveal substrate and product binding of an emerging cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reaction Mechanism of Human PAICS Elucidated by Quantum Chemical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures of human PAICS reveal substrate and product binding of an emerging cancer target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PAICS phosphoribosylaminoimidazole carboxylase and phosphoribosylaminoimidazolesuccinocarboxamide synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. This compound synthetase (FGAM cyclase) - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Phosphoribosylaminoimidazolesuccinocarboxamide synthase - Wikipedia [en.wikipedia.org]

- 10. A general coupled spectrophotometric assay for decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Juncture: Elucidating the Synthesis of Inosine Monophosphate from Aminoimidazole Ribonucleotide

For Immediate Release

A deep dive into the biochemical pathway converting Aminoimidazole Ribonucleotide (AIR) to Inosine Monophosphate (IMP), a critical process in de novo purine biosynthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, regulatory mechanisms, and associated pathologies. The quantitative data, experimental protocols, and pathway visualizations provided herein serve as a valuable resource for those investigating this fundamental metabolic route.

The synthesis of purine nucleotides is a fundamental biological process essential for DNA and RNA replication, cellular energy metabolism, and signaling. A key segment of the de novo purine synthesis pathway is the conversion of 5-aminoimidazole ribonucleotide (this compound) to inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).[1][2] This transformation is a multi-step process orchestrated by a series of enzymes, with defects in this pathway leading to severe metabolic disorders.

The Enzymatic Cascade from this compound to IMP

The conversion of this compound to IMP involves four enzymatic steps, catalyzed by two key enzymes in humans: a bifunctional enzyme phosphoribosylaminoimidazole carboxylase/phosphoribosylaminoimidazole-succinocarboxamide synthetase (PAICS) and adenylosuccinate lyase (ADSL).[3]

-

Carboxylation of this compound: The first step is the carboxylation of this compound to carboxyaminoimidazole ribonucleotide (Cthis compound). This reaction is catalyzed by the this compound carboxylase (CAIRS) domain of the bifunctional enzyme PAICS.[3][4]

-

Synthesis of SAICAR: The subsequent step involves the formation of N-succinyl-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR) from Cthis compound and the amino acid aspartate. This reaction is ATP-dependent and is catalyzed by the SAICAR synthetase (SAICARS) domain of PAICS.[3][4][5]

-

Cleavage of SAICAR: Adenylosuccinate lyase (ADSL) then catalyzes the cleavage of SAICAR to produce 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) and fumarate.[4][6][7]

-

Formylation and Cyclization to IMP: The final steps to IMP involve the formylation of AICAR to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR), followed by the cyclization to yield inosine monophosphate (IMP). These reactions are catalyzed by AICAR transformylase and IMP cyclohydrolase, respectively.[4][8]

The pathway from this compound to IMP is a critical juncture in purine metabolism, representing a significant investment of cellular resources. The process consumes amino acids (glycine, aspartate, glutamine), one-carbon units from the folate pool, and ATP.[1][2]

Quantitative Insights into the Pathway

Understanding the kinetics of the enzymes involved in the this compound to IMP conversion is crucial for comprehending the regulation and flux of the entire de novo purine synthesis pathway. While specific kinetic parameters can vary between species and experimental conditions, the following table summarizes representative quantitative data.

| Enzyme/Metabolite | Parameter | Value | Organism/Tissue |

| SAICAR Synthetase | |||

| Km (Cthis compound) | 1.8 µM | Escherichia coli | |

| Km (ATP) | 30 µM | Escherichia coli | |

| Km (Aspartate) | 20 µM | Escherichia coli | |

| Adenylosuccinate Lyase | |||

| Km (SAICAR) | 2.5 µM | Human erythrocytes | |

| Intracellular Concentrations | |||

| ATP | 1-10 mM | Mammalian cells | |

| Aspartate | ~0.5-2 mM | Mammalian cells |

Note: The kinetic values are approximate and can be influenced by factors such as pH, temperature, and the presence of allosteric regulators.

Clinical Significance: Adenylosuccinate Lyase Deficiency

Defects in the conversion of this compound to IMP can have profound clinical consequences. A notable example is Adenylosuccinate Lyase Deficiency (ADSLD), a rare autosomal recessive metabolic disorder.[9][10][11] This condition arises from mutations in the ADSL gene, leading to the accumulation of SAICAR and succinyladenosine (the dephosphorylated form of S-AMP, the other substrate of ADSL) in the cerebrospinal fluid, urine, and plasma.[6][10]

Clinical manifestations of ADSLD are primarily neurological and can range from severe neonatal encephalopathy to milder forms with psychomotor retardation, epilepsy, and autistic features.[6][9][10][11][12] The pathophysiology is thought to result from a combination of factors, including a potential decrease in the availability of purine nucleotides for essential cellular processes and the possible neurotoxic effects of the accumulating succinylpurines.[10]

Therapeutic and Drug Development Perspectives

The enzymes of the de novo purine synthesis pathway, including those involved in the conversion of this compound to IMP, represent potential targets for therapeutic intervention. Inhibitors of this pathway have been explored for their applications in cancer chemotherapy and as immunosuppressive agents.[13][14][15] For instance, mycophenolate mofetil, an immunosuppressant, inhibits inosine monophosphate dehydrogenase (IMPDH), an enzyme downstream of IMP.[1][16] The structural and functional differences between microbial and human purine synthesis enzymes also present opportunities for the development of novel antimicrobial agents.[5][17][18]

Experimental Protocols

Accurate measurement of the enzymatic activities in the this compound to IMP pathway is fundamental for research and diagnostic purposes. The following outlines the principles of key experimental assays.

Measurement of SAICAR Synthetase Activity

A common method for determining SAICAR synthetase activity is a radiometric assay.[19]

Principle: This assay measures the incorporation of a radiolabeled substrate, such as L-[¹⁴C]aspartic acid, into the product, SAICAR.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer, ATP, Mg²⁺, 5-amino-4-imidazolecarboxylic acid ribonucleotide (Cthis compound), and the enzyme source (e.g., cell lysate or purified enzyme).

-

Initiation of Reaction: The reaction is initiated by the addition of L-[¹⁴C]aspartic acid.

-

Incubation: The reaction is incubated at a specific temperature for a defined period.

-

Termination of Reaction: The reaction is stopped, typically by the addition of acid.

-

Separation of Substrate and Product: Unreacted L-[¹⁴C]aspartic acid is separated from the product, [¹⁴C]SAICAR. This can be achieved by enzymatic decarboxylation of the remaining aspartic acid or by chromatographic methods.

-

Quantification: The radioactivity of the product is measured using scintillation counting, which is proportional to the enzyme activity.

A reverse reaction assay can also be performed, measuring the arsenolytic cleavage of synthesized radioactive SAICAR to generate L-[¹⁴C]aspartic acid.[19]

Measurement of Adenylosuccinate Lyase Activity

The activity of ADSL can also be determined using spectrophotometric or radiometric assays.

Principle (Spectrophotometric): This assay monitors the increase in absorbance at a specific wavelength due to the formation of fumarate, one of the products of the ADSL-catalyzed reaction.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing buffer and the substrate, SAICAR.

-

Initiation of Reaction: The reaction is initiated by the addition of the enzyme source.

-

Spectrophotometric Monitoring: The change in absorbance at approximately 280-290 nm is monitored over time. The rate of increase in absorbance is proportional to the enzyme activity.

Visualizing the Pathway and Experimental Logic

To further clarify the relationships and processes described, the following diagrams are provided.

Caption: Biochemical pathway from this compound to IMP.

Caption: Radiometric assay workflow for SAICAR synthetase.

Conclusion

The enzymatic conversion of this compound to IMP is a cornerstone of de novo purine biosynthesis. A thorough understanding of this pathway, its regulation, and the enzymes involved is paramount for researchers in molecular biology, genetics, and pharmacology. The intricate series of reactions not only highlights the elegance of metabolic pathways but also provides crucial targets for the development of novel therapeutics to treat a range of human diseases, from rare genetic disorders to cancer and infectious diseases. The data and protocols presented in this guide offer a solid foundation for further investigation into this vital metabolic process.

References

- 1. Purine metabolism - Wikipedia [en.wikipedia.org]

- 2. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 3. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of Inhibitors of SAICAR Synthetase (PurC) from Mycobacterium abscessus Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenylosuccinate lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medlink.com [medlink.com]

- 10. Adenylosuccinate lyase deficiency - Wikipedia [en.wikipedia.org]

- 11. ADENYLOSUCCINATE LYASE DEFICIENCY [adenylosuccinatelyasedeficiency.com]

- 12. Orphanet: Adenylosuccinate lyase deficiency [orpha.net]

- 13. Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Targeting Future Pandemics, a Case for De Novo Purine Synthesis and Basic Research [frontiersin.org]

- 15. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]

- 16. Structure and mechanism of inosine monophosphate dehydrogenase in complex with the immunosuppressant mycophenolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. books.rsc.org [books.rsc.org]

- 19. Two complementary radiometric methods for the measurement of 5-amino-4-imidazole-N-succinocarboxamide ribonucleotide synthetase (SAICAR synthetase) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Crossroads of Purine Biosynthesis: A Technical Guide to the Conversion of Aminoimidazole Ribonucleotide (AIR)

For Immediate Release

This technical guide provides an in-depth exploration of the key enzymes governing the conversion of 5-aminoimidazole ribonucleotide (AIR), a critical juncture in the de novo purine biosynthesis pathway. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nucleotide metabolism and the discovery of novel therapeutic agents. We will delve into the distinct enzymatic strategies for this compound conversion, present quantitative kinetic data, and provide detailed experimental protocols for the characterization of these pivotal enzymes.

Introduction: Two Paths Diverge for a Universal Building Block